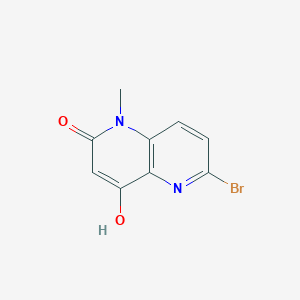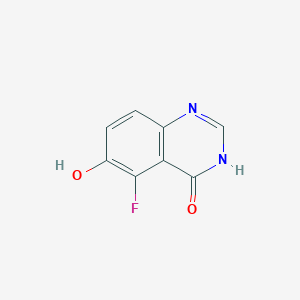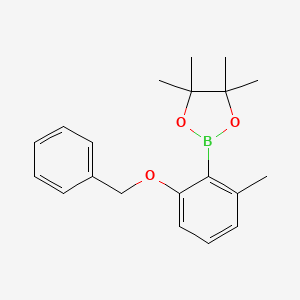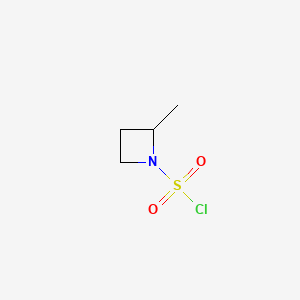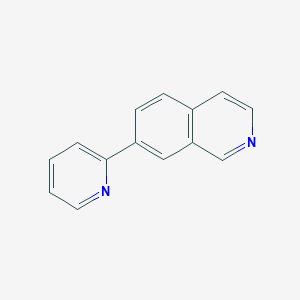
7-Pyridylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Pyridylisoquinoline is a heterocyclic aromatic compound that features a pyridine ring fused to an isoquinoline structure. This compound is part of a broader class of isoquinoline derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pyridylisoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which entails the condensation of benzaldehyde with aminoacetaldehyde . Another method is the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid . Additionally, the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, can also be employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Pyridylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted isoquinolines and pyridines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Pyridylisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Pyridylisoquinoline involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
3-Hydroxy-4-Pyridylisoquinoline: Known for its use as a fluorescent probe for metal ion detection.
Quinoline: A structurally similar compound with a wide range of applications in medicinal chemistry.
Isoquinoline: The parent compound of 7-Pyridylisoquinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness: this compound stands out due to its unique combination of a pyridine and isoquinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
1176417-50-7 |
|---|---|
Fórmula molecular |
C14H10N2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
7-pyridin-2-ylisoquinoline |
InChI |
InChI=1S/C14H10N2/c1-2-7-16-14(3-1)12-5-4-11-6-8-15-10-13(11)9-12/h1-10H |
Clave InChI |
QANLKBQKVZRTCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC3=C(C=C2)C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


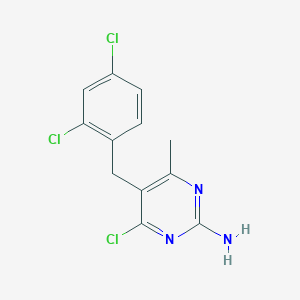
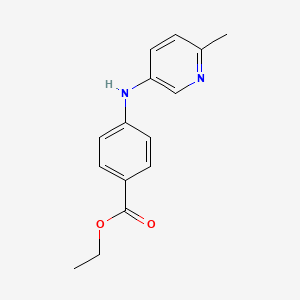
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)

![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
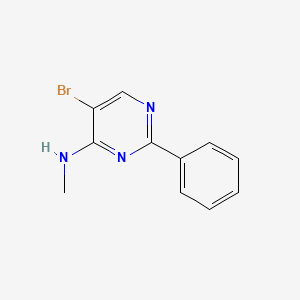
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
